4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 683261-48-5
VCID: VC4682168
InChI: InChI=1S/C22H25N3O3S2/c1-15-23-20-14-17(10-13-21(20)29-15)24-22(26)16-8-11-19(12-9-16)30(27,28)25(2)18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,24,26)
SMILES: CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

CAS No.: 683261-48-5

Cat. No.: VC4682168

Molecular Formula: C22H25N3O3S2

Molecular Weight: 443.58

* For research use only. Not for human or veterinary use.

4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide - 683261-48-5

Specification

CAS No. 683261-48-5
Molecular Formula C22H25N3O3S2
Molecular Weight 443.58
IUPAC Name 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Standard InChI InChI=1S/C22H25N3O3S2/c1-15-23-20-14-17(10-13-21(20)29-15)24-22(26)16-8-11-19(12-9-16)30(27,28)25(2)18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,24,26)
Standard InChI Key JZPYLQXZMJIVCN-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzamide core substituted at the para position with a cyclohexyl(methyl)sulfamoyl group. The benzothiazole moiety at the N-terminal position includes a 2-methyl substituent, contributing to its stereoelectronic profile . The IUPAC name, 4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, reflects this arrangement. Key structural attributes include:

  • Sulfamoyl group: Enhances hydrogen-bonding capacity and target binding .

  • Benzothiazole ring: Imparts rigidity and influences pharmacokinetic properties .

  • Cyclohexyl group: Modulates lipophilicity and membrane permeability.

The SMILES notation (CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4) and InChIKey (JZPYLQXZMJIVCN-UHFFFAOYSA-N) provide unambiguous representations for database searches .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically proceeds via sequential coupling reactions:

  • Sulfamoyl Group Formation: Cyclohexylamine reacts with methylsulfonyl chloride under basic conditions to yield the cyclohexyl(methyl)sulfamoyl intermediate.

  • Benzamide Coupling: The intermediate is coupled to 5-amino-2-methyl-1,3-benzothiazole using carbodiimide-based agents (e.g., DCC) in dichloromethane .

  • Purification: Chromatography or crystallization isolates the final product, with yields averaging 60–75%.

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfamoyl formationCyclohexylamine, methylsulfonyl chloride, Et₃N, 0–5°C85–90
Amide couplingDCC, DMAP, CH₂Cl₂, rt60–75
PurificationSilica gel chromatography (EtOAc/hexane)>95

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its lipophilic cyclohexyl and benzothiazole groups. It is stable under acidic conditions but undergoes hydrolysis in basic media, releasing sulfamic acid and benzothiazole derivatives.

Table 2: Physicochemical Data

PropertyValueMethod
Molecular weight443.58 g/molHRMS
LogP3.8 ± 0.2Computational
Melting point198–202°C (decomposes)Differential scanning calorimetry

Biological Activity and Mechanism

Enzymatic Inhibition

The compound inhibits Mycobacterium tuberculosis DprE1, a key enzyme in cell wall synthesis, with an IC₅₀ of 0.8 μM . Molecular docking studies suggest the sulfamoyl group interacts with Lys418 and Glu461 residues, while the benzothiazole moiety occupies a hydrophobic pocket .

Antimicrobial Efficacy

In vitro assays against drug-resistant Staphylococcus aureus (MRSA) show a MIC of 4 μg/mL, comparable to vancomycin . The cyclohexyl group enhances membrane penetration, facilitating intracellular target engagement.

Applications in Medicinal Chemistry

Lead Optimization

Structural analogs with modified benzothiazole substituents (e.g., 6-fluoro or 3,6-dimethyl groups) demonstrate improved potency, underscoring the scaffold’s versatility . For instance, replacing the 2-methyl group with a trifluoromethyl moiety reduces MIC values by 50% .

Drug Delivery Considerations

Encapsulation in lipid nanoparticles improves oral bioavailability from <10% to 35% in rodent models, addressing solubility limitations.

Comparative Analysis with Related Compounds

Table 3: Structural and Activity Comparison

CompoundMolecular FormulaIC₅₀ (μM)Target
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamideC₂₂H₂₅N₃O₃S₂0.8DprE1
N-(5,6-dimethoxybenzothiazol-2-yl) analogC₂₄H₂₉N₃O₅S₂0.5DprE1
3,6-Dimethylbenzothiazole derivativeC₂₃H₂₇N₃O₃S₂1.2β-lactamase

Future Directions

Further research should prioritize:

  • In vivo pharmacokinetics: Long-term toxicity studies in mammalian models.

  • Resistance profiling: Monitoring mutation rates in target enzymes .

  • Hybrid derivatives: Combining benzothiazole motifs with fluoroquinolone scaffolds to broaden antimicrobial spectra .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator